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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)aniline

Cat. No.: B1607706 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)aniline

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and characterization of 2-(3-Methoxyphenyl)aniline (also known as 3'-

Methoxybiphenyl-2-amine). This biaryl amine is a valuable intermediate in medicinal chemistry

and materials science, where its unique structural motif can be leveraged to develop novel

compounds. This document is intended for researchers, chemists, and drug development

professionals, offering both foundational data and practical, field-proven insights into its

handling and application.

Core Molecular Identity and Properties
2-(3-Methoxyphenyl)aniline is a biaryl compound characterized by a biphenyl backbone with

an amino (-NH₂) substituent at the 2-position and a methoxy (-OCH₃) group at the 3'-position.

This specific arrangement of functional groups dictates its chemical reactivity, solubility, and

interaction with biological systems.

Chemical Structure
The structural architecture is fundamental to understanding the molecule's behavior. The

presence of the electron-donating amino and methoxy groups, combined with the rotational

flexibility of the biphenyl bond, creates a distinct three-dimensional profile.
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Caption: Chemical structure of 2-(3-Methoxyphenyl)aniline.

Physicochemical Data Summary
Quantitative data for this specific isomer is not extensively published. The following table

includes experimentally available and predicted data to provide a baseline for laboratory work.

Predicted values are derived from computational models and should be used as estimations.

Property Value Source

IUPAC Name
3'-Methoxy-[1,1'-biphenyl]-2-

amine
N/A

CAS Number 38089-02-0 [1]

Molecular Formula C₁₃H₁₃NO N/A

Molecular Weight 199.25 g/mol N/A

Boiling Point 337.5 ± 17.0 °C (Predicted) [1]

Density 1.100 ± 0.06 g/cm³ (Predicted) [1]

pKa (of conjugate acid) 3.66 ± 0.10 (Predicted) [1]

Appearance
Expected to be an off-white to

pale yellow solid or oil
Inferred

Solubility

Soluble in methanol, ethanol,

dichloromethane, ethyl

acetate; sparingly soluble in

water

Inferred

Spectroscopic and Analytical Profile
Definitive characterization of 2-(3-Methoxyphenyl)aniline relies on a combination of

spectroscopic techniques. While a complete public database for this specific isomer is sparse,

the following profile is based on established principles of organic spectroscopy and data from

analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

Aromatic Protons (8H): Signals would appear as a series of complex multiplets between

~6.7 and 7.4 ppm. The protons on the aniline ring are influenced by the strong electron-

donating amine group, while the protons on the other ring are influenced by the methoxy

group.

Amine Protons (2H): A broad singlet is expected, typically between 3.5 and 4.5 ppm. Its

chemical shift can be highly variable depending on solvent and concentration.

Methoxy Protons (3H): A sharp singlet should appear around 3.8 ppm.

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

Aromatic Carbons (12C): A set of 12 distinct signals is expected in the range of ~110-160

ppm. The carbon attached to the methoxy group (C3') would be significantly downfield

(~159 ppm), as would the carbon attached to the amino group (C2).

Methoxy Carbon (1C): A signal around 55 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.

N-H Stretching: Two medium-to-sharp bands are expected in the 3350-3450 cm⁻¹ region,

characteristic of a primary amine.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H

stretch of the methoxy group will be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-

1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage should be

present around 1250 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a strong

molecular ion peak at m/z = 199.

Key Fragments: Common fragmentation pathways may include the loss of a methyl radical

(M-15) to give a peak at m/z = 184, or the loss of a methoxy group (M-31) to give a peak at

m/z = 168.

Synthesis Protocol: Palladium-Catalyzed Suzuki
Coupling
The most reliable and versatile method for constructing the biaryl scaffold of 2-(3-
Methoxyphenyl)aniline is the Suzuki-Miyaura cross-coupling reaction.[4] This protocol

provides a high-yielding pathway with excellent functional group tolerance. The causality

behind this choice is its proven robustness and the commercial availability of the necessary

building blocks.

Rationale and Mechanism
The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a

palladium catalyst and a base. The palladium catalyst cycles through oxidative addition,

transmetalation, and reductive elimination to form the C-C bond, while the base activates the

boronic acid for the transmetalation step.

Experimental Workflow Diagram
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Figure 2: Suzuki Coupling Synthesis Workflow

1. Reaction Setup
- 2-Bromoaniline

- 3-Methoxyphenylboronic Acid
- Pd Catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K₂CO₃)
- Solvent (Toluene/H₂O)

2. Reaction
- Heat to 80-100 °C

- Stir under N₂ for 4-12h
- Monitor by TLC/GC-MS

Inert Atmosphere

3. Aqueous Workup
- Cool to RT

- Add Ethyl Acetate
- Separate Layers

- Wash Organic Layer with Brine

Reaction Complete

4. Purification
- Dry Organic Layer (Na₂SO₄)

- Concentrate in vacuo
- Purify via Column Chromatography

Crude Product

5. Characterization
- NMR, MS, IR

- Assess Purity (HPLC)

Pure Product

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and purification of 2-(3-Methoxyphenyl)aniline.
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Step-by-Step Methodology
Reaction Setup (Self-Validating System):

To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic

stir bar, add 2-bromoaniline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and

potassium carbonate (2.5 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a

critical step to prevent oxidation of the palladium catalyst, ensuring its catalytic activity is

maintained.

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Add the degassed solvent system, typically a 4:1 mixture of toluene and water. The

biphasic system is often essential for efficient Suzuki couplings.

Reaction Execution:

Heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed

(typically 4-12 hours).

Aqueous Workup:

Cool the mixture to room temperature and dilute with ethyl acetate.

Transfer the mixture to a separatory funnel and wash sequentially with water and then

brine. The washes remove the inorganic base and salts.

Separate the organic layer.

Purification:

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.
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Purify the residue by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient. The gradient is chosen to first elute non-polar impurities,

followed by the product, and finally any highly polar byproducts.

Safety, Handling, and Storage
Proper handling of 2-(3-Methoxyphenyl)aniline is crucial for laboratory safety. The following

recommendations are synthesized from safety data sheets of structurally related aromatic

amines.[5][6][7][8]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a lab coat.

Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume

hood to avoid inhalation of any potential dust or vapors.[5]

Handling Precautions: Avoid contact with skin and eyes. Do not ingest. In case of contact,

rinse the affected area immediately and thoroughly with water.[7] Wash hands thoroughly

after handling.

Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound

may be sensitive to air and light. Storing under an inert atmosphere (e.g., nitrogen) is

recommended for long-term stability.[5]

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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